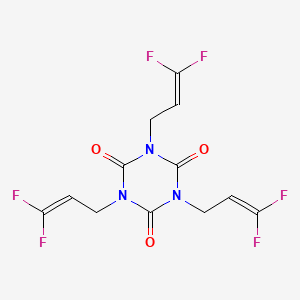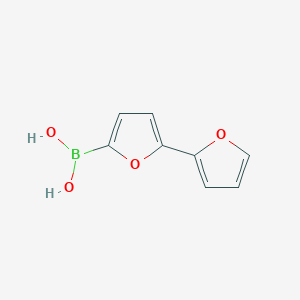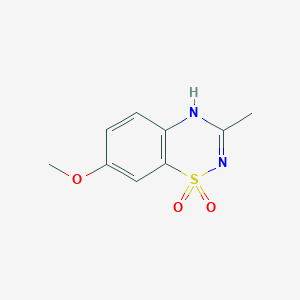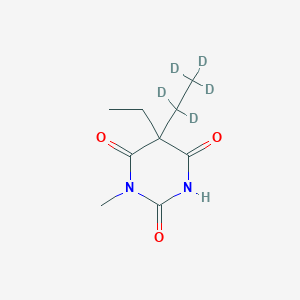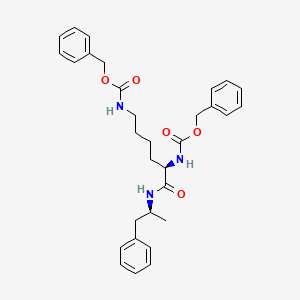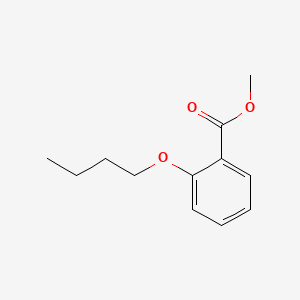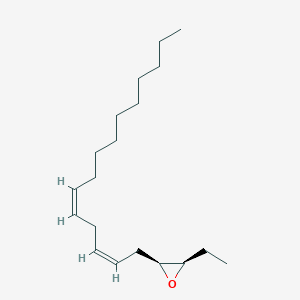amine](/img/structure/B13413433.png)
[1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenoxy)propan-2-ylamine: is an organic compound with the molecular formula C12H19NO It is a derivative of phenoxypropanamine, characterized by the presence of a dimethylphenoxy group attached to a propan-2-yl chain, which is further linked to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.
Formation of Epoxide: The reaction between 2,6-dimethylphenol and epichlorohydrin in the presence of a base such as sodium hydroxide forms an epoxide intermediate.
Amination: The epoxide is then reacted with methylamine under controlled conditions to yield 1-(2,6-Dimethylphenoxy)propan-2-ylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(2,6-Dimethylphenoxy)propan-2-ylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenoxypropanamines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: 1-(2,6-Dimethylphenoxy)propan-2-ylamine has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound’s structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry:
Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.
Mécanisme D'action
The mechanism by which 1-(2,6-Dimethylphenoxy)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Phenoxypropanamines: Compounds with similar structures but different substituents on the phenoxy or propanamine groups.
Dimethylphenoxy Derivatives: Compounds with variations in the position or number of methyl groups on the phenoxy ring.
Uniqueness:
Structural Features: The presence of both dimethylphenoxy and methylamine groups in 1-(2,6-Dimethylphenoxy)propan-2-ylamine provides unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenoxy)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9-6-5-7-10(2)12(9)14-8-11(3)13-4/h5-7,11,13H,8H2,1-4H3 |
Clé InChI |
GXKJODUDPCAIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



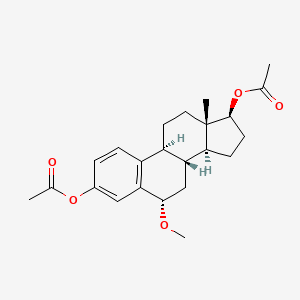
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
